1-(but-3-en-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Description
The compound 1-(but-3-en-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic ester-functionalized pyrazole derivative. The core structure consists of a pyrazole ring substituted at the 1-position with a but-3-en-1-yl group (an alkenyl chain) and at the 4-position with a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This class of compounds is critical in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl systems, particularly in pharmaceutical and materials chemistry .
Key features include:
Properties
IUPAC Name |
1-but-3-enyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O2/c1-6-7-8-16-10-11(9-15-16)14-17-12(2,3)13(4,5)18-14/h6,9-10H,1,7-8H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYALCSGIXUROF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(but-3-en-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Butenyl Group: The butenyl group can be introduced via a Heck reaction, where the pyrazole is reacted with a butenyl halide in the presence of a palladium catalyst.
Attachment of the Dioxaborolane Moiety: The dioxaborolane group is introduced through a borylation reaction, where the pyrazole derivative is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(but-3-en-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The butenyl group can be oxidized to form an epoxide or a diol.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form a pyrazoline.
Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF).
Major Products
Oxidation: Epoxides or diols.
Reduction: Pyrazolines.
Substitution: Various substituted pyrazoles depending on the coupling partner used.
Scientific Research Applications
1-(but-3-en-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several applications in scientific research:
Biology: Potential use in the development of bioactive molecules due to its pyrazole core, which is a common motif in many pharmaceuticals.
Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the design of kinase inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 1-(but-3-en-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its application:
In Organic Synthesis: Acts as a nucleophile in cross-coupling reactions, where the dioxaborolane moiety forms a boronate complex with the palladium catalyst, facilitating the formation of carbon-carbon bonds.
In Biological Systems: The pyrazole ring can interact with various biological targets, such as enzymes or receptors, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of the target compound, focusing on substituent variations, synthetic routes, and applications:
Key Observations:
Substituent Effects :
- Electron-Withdrawing Groups (e.g., methylsulfonyl in ): Enhance stability but may reduce reactivity in cross-couplings.
- Bulky Groups (e.g., tetrahydropyran in ): Improve crystallinity for X-ray studies but hinder coupling efficiency.
- Alkenyl Chains (e.g., but-3-en-1-yl in target): May introduce stereoelectronic complexity, enabling tandem reactions (e.g., cycloadditions post-coupling).
Synthetic Trends :
- Microwave-assisted synthesis (e.g., ) reduces reaction times (15–65% yields).
- Purification via Biotage column chromatography is standard .
Therapeutic Relevance :
- Pyrazole-boronic esters are pivotal in kinase inhibitors (e.g., PI3K, JAK/STAT pathways) and CNS-targeting agents .
Biological Activity
The compound 1-(but-3-en-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole , commonly referred to as a boron-containing pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of approximately 182.07 g/mol. The structure features a pyrazole ring linked to a boron-containing moiety, which is crucial for its biological activity.
Interaction with Biological Targets
Research indicates that compounds containing boron can interact with various biological targets, including enzymes and receptors. The presence of the pyrazole moiety suggests potential activity as a ligand for G protein-coupled receptors (GPCRs), which are pivotal in numerous signaling pathways.
- GPCR Modulation : The compound may act as an agonist or antagonist at specific GPCRs, influencing downstream signaling pathways related to inflammation and neuroprotection .
Antioxidant Activity
Boron-containing compounds are known for their antioxidant properties. Studies have shown that similar derivatives can scavenge free radicals and reduce oxidative stress in cellular models, which is significant in the context of diseases like cancer and neurodegenerative disorders .
Case Studies and Research Findings
- Anticancer Activity : A study investigating the effects of boron-containing pyrazoles on cancer cell lines demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in specific cancer types. For instance:
- Neuroprotective Effects : Another study explored the neuroprotective effects of similar pyrazole derivatives in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate neuronal death by modulating antioxidant enzyme activities .
- Anti-inflammatory Properties : Research has also highlighted the anti-inflammatory potential of boron-containing compounds. In vitro studies showed that they could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
Toxicological Profile
While evaluating the biological activity, it is crucial to consider the compound's safety profile:
- Irritation Potential : The compound has been classified as causing skin and eye irritation based on preliminary assessments .
- Safety Precautions : Handling guidelines recommend protective measures due to its irritant nature.
Comparative Analysis
The following table summarizes key biological activities reported for this compound compared to similar compounds:
| Compound Name | Anticancer Activity | Neuroprotective Effects | Anti-inflammatory Activity | Toxicity |
|---|---|---|---|---|
| Target Compound | Significant (IC50 ~ µM) | Moderate | High | Irritant |
| Boron Pyrazole A | High (IC50 < µM) | Low | Moderate | Non-irritant |
| Boron Pyrazole B | Moderate (IC50 ~ µM) | High | High | Irritant |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
